molecular formula C17H25N3O3 B14122340 Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B14122340
M. Wt: 319.4 g/mol
InChI Key: XNTHPGVHRLZERN-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate is a compound of interest in various fields of scientific research It is known for its unique chemical structure, which includes a piperidine ring and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-aminophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a piperidine ring and an aminophenyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-7-6-10-14(20)15(21)19-13-9-5-4-8-12(13)18/h4-5,8-9,14H,6-7,10-11,18H2,1-3H3,(H,19,21)

InChI Key

XNTHPGVHRLZERN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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